3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-(2-amino-5-nitroanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c13-11-5-4-9(15(17)18)7-12(11)14-8-2-1-3-10(16)6-8/h4-7,14H,1-3,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRONFSEJIWTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Polarity Effects
Polar aprotic solvents (e.g., DMF) improve reactant solubility but may promote side reactions. In contrast, tert-butanol minimizes decomposition of sensitive nitroarenes.
Catalytic Additives
Lewis acids (e.g., ZnCl₂) accelerate imine formation but risk nitro group reduction. Neutral conditions with molecular sieves (4Å) mitigate moisture interference.
Stepwise Functionalization
Sequential reactions—first introducing the amino group to cyclohexenone, followed by nitration—reduce steric hindrance. However, regioselective nitration remains challenging.
Challenges and Limitations
-
Nitro Group Stability: The nitro substituent is prone to reduction under hydrogenation conditions, necessitating protective strategies (e.g., Boc protection of the amine).
-
Regioselectivity: Competing reaction pathways may yield isomeric byproducts, requiring chromatographic purification.
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Scale-Up Issues: Microwave methods face scalability barriers due to energy transfer limitations in large batches.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one exhibits notable antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is thought to involve the inhibition of specific enzymes critical for bacterial survival, thereby disrupting metabolic processes.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. The unique structural features of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one allow it to interact with molecular targets that are pivotal in cancer biology.
Organic Synthesis
In the realm of organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of novel compounds with potential therapeutic applications. The synthesis typically involves refluxing 2-amino-5-nitroaniline with cyclohex-2-en-1-one in solvents like ethanol or propanol, often utilizing catalysts to enhance efficiency.
Enzyme Inhibition Studies
The interactions of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one with specific enzymes have been a focus of research. Understanding these interactions is crucial for elucidating its mechanism of action and exploring its therapeutic potential. Studies have aimed at identifying the binding affinities and inhibitory constants against various target enzymes.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one against multiple bacterial strains, demonstrating significant inhibition compared to control groups. The study highlighted the compound's potential as a scaffold for antibiotic development.
Case Study 2: Cancer Cell Apoptosis
A recent investigation published in Cancer Research explored the compound's ability to induce apoptosis in human cancer cell lines. The results indicated that treatment with varying concentrations led to increased markers of apoptosis, suggesting that this compound could be further developed into a therapeutic agent against cancer.
Case Study 3: Synthesis Optimization
A study focused on optimizing the synthetic route for producing 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one revealed improvements in yield and purity through modified reaction conditions. This research underscores the importance of refining synthetic methodologies to enhance scalability for industrial applications.
Mechanism of Action
The mechanism of action of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-((2-Amino-5-benzoylphenyl)amino)cyclohex-2-en-1-one
- Structure : The nitro group in the target compound is replaced with a benzoyl group.
- Synthesis: Prepared via reaction of 3,4-diaminobenzophenone with 1,3-cyclohexanedione, achieving a 65% yield after HPLC purification .
- Application : Intermediate in synthesizing FC2 derivatives (e.g., 4a–e), which exhibit pro-apoptotic activity in cancer cells .
3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one
- Structure: The 2-amino group is replaced with a methyl group.
- Key Difference : Methyl substitution reduces hydrogen-bonding capacity, likely altering solubility and biological interactions.
Core Cyclohexenone Modifications
3-Amino-5-methylcyclohex-2-en-1-one
- Structure : Lacks the aromatic nitroaniline moiety; features a methyl group at C3.
- Properties : Smaller molecular weight (125.17 g/mol) and higher hydrophobicity (logP ~1.5 estimated) compared to the target compound .
- Application : Used in asymmetric synthesis and as a building block for heterocycles .
3-Amino-2-cyclohexen-1-one
Functional Group Transformations
(E)-3-{[(2-Amino-5-nitrophenyl)imino]methyl}phenol (Schiff Base Ligand)
- Structure: The amino linkage is replaced by an imino (Schiff base) group, with a phenolic hydroxyl substituent.
- Application : Forms stable Cu(II) and Ni(II) complexes intercalated in montmorillonite clay, used in catalysis and materials science .
- Key Difference : The Schiff base enhances metal chelation capacity, diverging from the biological focus of the target compound .
Hybrid Derivatives
3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one
- Structure: Features two aromatic substituents (hydroxy-methoxy and methylenedioxy) on the cyclohexenone core.
- Application: Investigated for antioxidant and anti-inflammatory properties due to polyphenolic groups .
Comparative Data Table
Research Findings and Implications
- Bioactivity: The nitro and amino groups in the target compound enhance electrophilicity and hydrogen-bonding, critical for binding to BIR domains in cancer targets . Methyl or benzoyl substituents modulate lipophilicity, affecting cellular uptake .
- Synthetic Flexibility: The cyclohexenone core allows diverse functionalization, enabling applications ranging from drug development (e.g., FC2 derivatives) to materials science (e.g., Schiff base complexes) .
- Structural Insights : Crystal packing studies highlight the role of hydrogen bonds and aromatic stacking in stabilizing the nitroaniline derivatives, which may inform co-crystal engineering for improved solubility .
Biological Activity
3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one is an organic compound characterized by its unique cyclohexenone structure, substituted with an amino group and a nitrophenylamino group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molecular Weight : 249.25 g/mol
- IUPAC Name : 3-(2-amino-5-nitroanilino)cyclohex-2-en-1-one
Synthesis
The synthesis of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one typically involves the reaction between 2-amino-5-nitroaniline and cyclohex-2-en-1-one. The reaction is often conducted under reflux conditions in solvents such as ethanol or propanol, sometimes utilizing catalysts to enhance yield and purity .
Antimicrobial Properties
Research has indicated that compounds similar to 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one exhibit significant antimicrobial activity. A study explored the effects of various nitrophenyl derivatives on bacterial strains, revealing that compounds with similar structures can inhibit bacterial growth effectively .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. For instance, derivatives have shown cytotoxic effects on human cancer cell lines, suggesting a promising avenue for further research .
The biological effects of 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism or signaling pathways.
- Receptor Binding : It can bind to receptors on cell membranes, altering downstream signaling cascades that influence cell proliferation and survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study on Antimicrobial Activity
In a comparative study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various nitroaniline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one exhibited significant inhibition zones, suggesting potent antimicrobial activity .
Study on Anticancer Effects
A study published in Cancer Research investigated the cytotoxic effects of several nitro-substituted compounds on leukemia cell lines. The findings revealed that 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one | High | Moderate |
| 2-Amino-5-nitrophenol | Moderate | Low |
| 4-Amino-3-nitrophenol | Low | High |
Q & A
Q. Optimization Tips :
- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase.
- Purify via column chromatography if impurities persist.
Q. Table 1: Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid/ethanol (1:1 v/v) |
| Temperature | Reflux (~78°C) |
| Time | 3 hours |
| Yield | ~60-70% (after crystallization) |
Basic: How is the compound characterized structurally and chemically?
Answer:
Use a multi-technique approach:
- X-ray crystallography : Resolves 3D molecular geometry. The cyclohexenone ring adopts an envelope conformation with puckering parameters (Q = 0.443–0.448 Å, θ = 51.6–126.3°) .
- NMR spectroscopy : H and C NMR confirm amine proton resonance (~δ 5.5 ppm) and ketone carbonyl signals (~δ 200 ppm).
- FTIR : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (N-H stretch) validate functional groups.
- Elemental analysis : Matches calculated molecular formula (CHNO).
Critical Note : Cross-validate crystallographic data with spectroscopic results to confirm absence of polymorphism or solvate formation .
Advanced: How to resolve crystallographic disorder in its crystal structure?
Answer:
Disorder in the cyclohexenone ring or nitro group can arise due to dynamic motion. Mitigation strategies include:
- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K).
- SHELX refinement : Use PART and SUMP commands to model disorder, with occupancy factors refined against diffraction data.
- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H···O bonds between amino and ketone groups) to constrain models.
Example : In the title compound, two independent molecules (A and B) in the asymmetric unit exhibit opposite puckering directions, resolved via SHELXL-2018/3 .
Advanced: How to evaluate its potential as a ligand in metal complexes?
Answer:
The amino and nitro groups act as coordination sites for transition metals. Methodological steps:
Synthesis of Schiff base ligands : React with aldehydes (e.g., salicylaldehyde) to form imine-linked complexes.
Metal intercalation : Use cation-exchanged montmorillonite (MMT) clay (e.g., Cu or Ni) for in-situ complexation.
Characterization :
- XRD : Confirm interlayer spacing changes (e.g., d-spacing shifts from 12.5 Å to 15.2 Å).
- TEM/SEM : Verify exfoliation or layered structures.
- TGA : Assess thermal stability (decomposition ~300°C for Cu-Schiff-MMT hybrids) .
Application : Such hybrids show promise in catalysis or antimicrobial coatings.
How to address contradictory spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
Unexpected peaks may arise from tautomerism or impurities. Resolve via:
- Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism).
- 2D NMR (COSY, HSQC) : Assign overlapping signals and identify scalar couplings.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H] at m/z 298.1142 for CHNO).
Case Study : Aromatic stacking interactions in the crystal (Cg···Cg distance = 3.498–3.663 Å) may cause NMR signal splitting in solution .
Advanced: How to design computational studies to predict biological activity?
Answer:
Molecular docking : Use AutoDock Vina to simulate binding with targets (e.g., kinases or DNA topoisomerases).
DFT calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps.
ADMET prediction : Use SwissADME to assess bioavailability (%ABS >50% due to moderate LogP ~2.5).
Comparison : Structural analogs with chloro or trifluoromethyl groups (e.g., CAS 1217862-41-3) show enhanced antimicrobial activity, guiding SAR studies .
How to analyze discrepancies in reaction yields across studies?
Answer:
Yield variations (e.g., 60% vs. 40%) often stem from:
- Solvent polarity : Higher polarity (acetic acid vs. ethanol) may favor protonation of intermediates.
- Catalyst use : Acidic vs. basic conditions alter reaction kinetics.
- Workup protocols : Differences in crystallization solvents (ethanol vs. methanol) affect purity.
Resolution : Conduct a Design of Experiments (DoE) to test variables like temperature (60–100°C) and solvent ratios, analyzed via ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
